(2S,6S)-1,2,6-trimethylpiperazine

Chiral resolution Diastereomer separation Enantiomeric purity

(2S,6S)-1,2,6-Trimethylpiperazine (CAS 1152368-07-4) is a chiral, non-racemic piperazine derivative belonging to the class of 2,6-polymethylated piperazines. With a molecular formula of C₇H₁₆N₂, a molecular weight of 128.22 g/mol, and two defined stereocenters in the trans (2S,6S) configuration, this compound serves as a high-value building block in medicinal chemistry and asymmetric synthesis.

Molecular Formula C7H16N2
Molecular Weight 128.219
CAS No. 1152368-07-4
Cat. No. B2479367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6S)-1,2,6-trimethylpiperazine
CAS1152368-07-4
Molecular FormulaC7H16N2
Molecular Weight128.219
Structural Identifiers
SMILESCC1CNCC(N1C)C
InChIInChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1
InChIKeyQHVYJSBQXIIROJ-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S,6S)-1,2,6-Trimethylpiperazine CAS 1152368-07-4: Chiral Piperazine Building Block Sourcing and Differentiation Guide


(2S,6S)-1,2,6-Trimethylpiperazine (CAS 1152368-07-4) is a chiral, non-racemic piperazine derivative belonging to the class of 2,6-polymethylated piperazines. With a molecular formula of C₇H₁₆N₂, a molecular weight of 128.22 g/mol, and two defined stereocenters in the trans (2S,6S) configuration, this compound serves as a high-value building block in medicinal chemistry and asymmetric synthesis [1]. The absolute stereochemistry is critical for generating enantiomerically pure downstream candidates, particularly in the development of GABAA-based anxiolytics, HIV protease inhibitors, and quinolone antibiotics, where piperazine scaffolds directly influence pharmacophore geometry [2].

Why (2S,6S)-1,2,6-Trimethylpiperazine Cannot Be Interchanged with Other Trimethylpiperazine Stereoisomers


Generic substitution among 1,2,6-trimethylpiperazine stereoisomers is not chemically valid because the (2S,6S) trans configuration creates a distinct three-dimensional arrangement of the N1-methyl and C2/C6-methyl groups that differs from its (2R,6R) enantiomer and (2R,6S) cis diastereomer. Chiral recognition in biological systems—enzyme active sites, receptor binding pockets, and transporter proteins—can discriminate between these stereoisomers, leading to divergent pharmacological profiles [1]. In asymmetric synthesis, the use of a single, defined enantiomer is mandatory to avoid racemic mixtures that complicate chiral resolution and reduce synthetic efficiency [2]. Subtle differences in computed logP (XLogP3-AA = 0.5) and topological polar surface area (15.3 Ų) relative to cis isomers further influence solubility and permeability characteristics [1].

Quantitative Differentiation Evidence for (2S,6S)-1,2,6-Trimethylpiperazine Against Closest Stereoisomer Comparators


Stereochemical Configuration: Trans (2S,6S) vs. Cis (2R,6S) Diastereomer

The (2S,6S) isomer is the trans configured diastereomer, defined by C[C@H]1CNC[C@H](C)N1C SMILES, with both methyl substituents oriented on opposite faces of the piperazine ring. In contrast, the (2R,6S) isomer (CAS 147539-61-5) is the cis diastereomer (C[C@@H]1CNC[C@@H](N1C)C). This configurational difference results in distinct spatial vectors for the methyl groups, which in chiral ligand design translate to different dihedral angles and metal coordination geometries [1]. In biological systems, trans-2,6-disubstituted piperazines have been shown to adopt chair conformations that place substituents in equatorial positions, whereas cis isomers force one substituent into an axial orientation, altering the pharmacophoric presentation [2].

Chiral resolution Diastereomer separation Enantiomeric purity

Enantiomeric Purity: (2S,6S) vs. (2R,6R) Enantiomer

The (2S,6S) isomer is the enantiomer of (2R,6R)-1,2,6-trimethylpiperazine (CAS 1821810-33-6). While both share identical physicochemical properties (boiling point, logP, solubility), they rotate plane-polarized light in opposite directions and interact with chiral environments in a mirror-image fashion. Commercially, the (2S,6S) isomer is supplied at 95–97% enantiomeric purity . In chiral chromatography, these enantiomers exhibit baseline resolution on polysaccharide-based chiral stationary phases (e.g., Chiralpak IA or IC), with retention time differences enabling quantification of enantiomeric excess [1]. No direct biological head-to-head data for this specific compound pair is available in the public domain.

Enantiomeric excess Chiral HPLC Optical rotation

Computed Physicochemical Properties: Trans (2S,6S) vs. Cis (2R,6S) Isomer via EPI Suite and PubChem

Computed property databases provide baseline differentiation in drug-likeness parameters. The (2S,6S) isomer (trans) presents a topological polar surface area (TPSA) of 15.3 Ų and an XLogP3-AA of 0.5 [1]. While these values are computed for the unspecified stereochemistry, the cis isomer (2R,6S) exhibits the same TPSA but a slightly different computed logP due to altered molecular shape and dipole moment. Boiling point estimates from EPA T.E.S.T. for CAS 1152368-07-4 are 154.27 °C, with EPI Suite estimating 184.31 °C; density is 0.84 g/cm³; flash point is 48.36 °C [2]. These properties guide solvent selection, storage conditions, and formulation feasibility, although no significant numerical divergence exists between stereoisomers for these bulk properties.

Lipophilicity Drug-likeness ADME prediction

Medicinal Chemistry Relevance: Trans-2,6-Disubstituted Piperazines as Privileged Scaffolds vs. Unsubstituted or Monosubstituted Analogs

Trans-2,6-dimethylated piperazines, such as (2S,6S)-2,6-dimethylpiperazine, are established pharmacophoric elements in quinolone antibiotics (e.g., ofloxacin) and GABAA receptor ligands [1]. The additional N1-methyl group in (2S,6S)-1,2,6-trimethylpiperazine further modulates basicity (pKa ~8.5–9.5 estimated) and steric bulk compared to 2,6-dimethylpiperazine, potentially altering receptor binding kinetics. In the Upjohn Company's GABAA-based anxiolytic program, chiral 2,6-polymethylated piperazines were essential for structure-activity relationship studies because the stereochemistry at C2 and C6 directly impacted the orientation of appended aromatic groups [1]. While no direct binding data for the target compound itself is publicly available, the class effect strongly supports the requirement for a specific stereoisomer.

GABAA receptor Quinolone antibiotic Structure-activity relationship

Priority Application Scenarios for (2S,6S)-1,2,6-Trimethylpiperazine Based on Stereochemical Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of CNS-Targeted Drug Candidates

When synthesizing GABAA receptor modulators or serotonin receptor ligands, the (2S,6S) trans configuration ensures the correct spatial orientation of the piperazine core for receptor subtype selectivity. The trans stereochemistry places both methyl substituents equatorially, optimizing the scaffold for further N-functionalization while maintaining the desired pharmacophoric geometry [1]. Researchers developing novel anxiolytics or antidepressants should specify this isomer to avoid racemic mixtures that confound in vivo efficacy and toxicity readouts [2].

Asymmetric Catalysis Ligand Design Using Trans-2,6-Disubstituted Piperazine Scaffolds

The (2S,6S) isomer provides a well-defined chiral environment for transition metal coordination in asymmetric catalysis. The trans configuration ensures that both C2 and C6 substituents are positioned to create an effective chiral pocket, which is critical for enantioselective induction in reactions such as asymmetric hydrogenation or cross-coupling [1]. The use of the pure enantiomer eliminates the need for post-reaction chiral resolution, improving overall synthetic efficiency [2].

Synthesis of Quinolone Antibiotic Analogs with Defined Stereochemistry

Quinolone antibiotics such as ofloxacin incorporate a chiral 2,6-dimethylpiperazine moiety where stereochemistry directly impacts antibacterial potency and pharmacokinetics. The (2S,6S)-1,2,6-trimethylpiperazine can serve as a precursor for next-generation quinolone analogs where N1-methylation alters tissue distribution and metabolic stability [1]. Procurement of the single enantiomer is essential for generating chirally pure lead compounds suitable for preclinical development [2].

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